2-(Bromodifluoromethyl)quinoline
CAS No.:
Cat. No.: VC15913552
Molecular Formula: C10H6BrF2N
Molecular Weight: 258.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrF2N |
|---|---|
| Molecular Weight | 258.06 g/mol |
| IUPAC Name | 2-[bromo(difluoro)methyl]quinoline |
| Standard InChI | InChI=1S/C10H6BrF2N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |
| Standard InChI Key | FYXFZXQUHKHRAH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-(bromodifluoromethyl)quinoline is CHBrFN, with a molecular weight of 274.06 g/mol . Its IUPAC name, 2-[bromo(difluoro)methyl]quinoline, reflects the substitution pattern on the quinoline ring (Figure 1). The bromodifluoromethyl group introduces significant electronegativity and steric bulk, which influence reactivity and intermolecular interactions.
Table 1: Key identifiers for 2-(bromodifluoromethyl)quinoline
| Property | Value |
|---|---|
| Molecular Formula | CHBrFN |
| Molecular Weight | 274.06 g/mol |
| InChI | InChI=1S/C10H6BrF2N/c11-10(12,13)9-6-5-7-3- |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)Br |
| PubChem CID | 15507234 |
The presence of both bromine and fluorine atoms creates a polarizable yet stable moiety, enhancing potential interactions with biological targets or materials matrices.
Spectroscopic Characterization
The compound’s structure has been confirmed via:
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 274.06 ([M+H]) aligns with its molecular formula.
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy: Stretching vibrations for C-F and C-Br bonds are observed at ~1150 cm and ~650 cm, respectively .
Future Directions
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